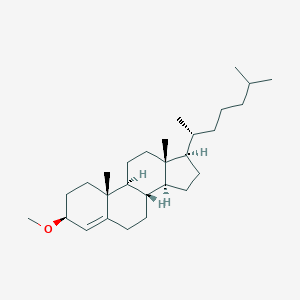
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile
概要
説明
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Properties and Pharmaceutical Implications
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, related to Butylated Hydroxytoluene (BHT), shows significant antioxidant properties. BHT, upon oxidation, forms a quinone methide, a reactive species that interacts with water to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. This reaction is critical in pharmaceutical formulations, as the reactive quinone methide can potentially form adducts with other ingredients, influencing drug impurity profiles. Therefore, BHT and its derivatives like this compound should be used cautiously in drug formulations containing nucleophilic components (Willcockson, Toteva, & Stella, 2013).
Synthetic Applications
This compound has been utilized in the synthesis of various chemical compounds. For example, it's involved in the synthesis of Δ2-Imidazolin-5-one and Imidazolidine derivatives, which contain residues of sterically-hindered phenols (Kelarev, Silin, & Borisova, 2003). Furthermore, its derivatives have been explored in the synthesis of benzoic acid, showcasing its versatility in organic synthesis (Yi, 2003).
Chemical and Physical Analysis
In-depth analysis of the molecular structure, vibrational, UV, NMR, and HOMO-LUMO properties of this compound-related compounds provides insights into their chemical behavior. Studies involving spectroscopy and quantum chemical calculations have been crucial in understanding these compounds’ molecular interactions and properties (Mathammal et al., 2016).
Environmental and Safety Considerations
Environmental studies suggest that derivatives of this compound could serve as biomarkers for human exposure to certain synthetic phenolic antioxidants used in polymers. These studies are vital for assessing environmental and health impacts of these compounds (Liu & Mabury, 2021).
Safety and Hazards
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of exposure, it is advised to wash with plenty of soap and water, remove the victim to fresh air, and call a poison center or doctor/physician .
特性
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQZSRGZHCDMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346841 | |
| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-07-0 | |
| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
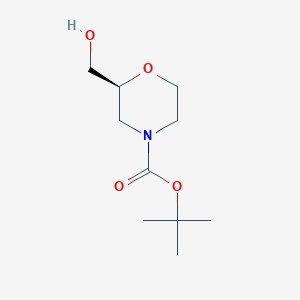
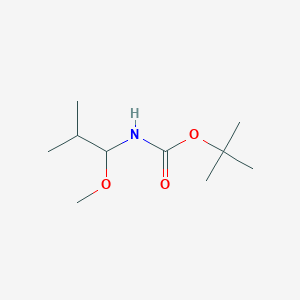

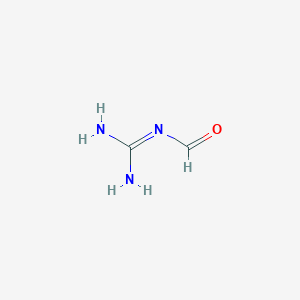
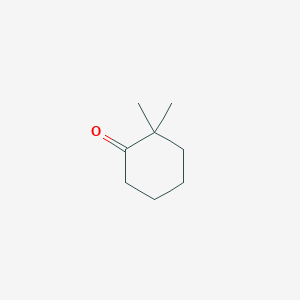
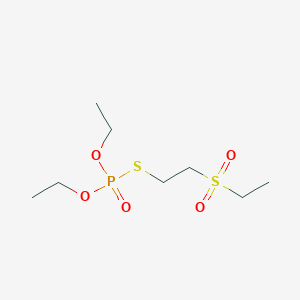
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
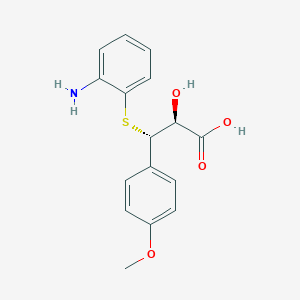
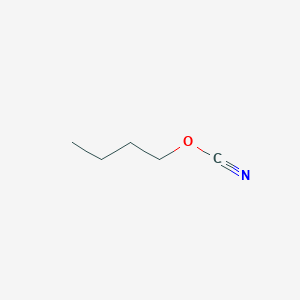

![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)

